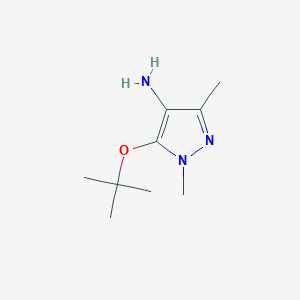
5-(tert-butoxy)-1,3-dimethyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-butoxy)-1,3-dimethyl-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with tert-butoxy and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-butoxy)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,3-dimethyl-1H-pyrazol-4-amine with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the tert-butoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(tert-butoxy)-1,3-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5-(tert-butoxy)-1,3-dimethyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(tert-butoxy)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The tert-butoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The pyrazole ring structure also plays a crucial role in its biological activity, potentially affecting signal transduction pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-1H-pyrazol-4-amine: Lacks the tert-butoxy group, which may result in different reactivity and applications.
5-(tert-butoxy)-1H-pyrazol-4-amine: Similar structure but without the dimethyl groups, leading to variations in chemical properties.
Uniqueness
5-(tert-butoxy)-1,3-dimethyl-1H-pyrazol-4-amine is unique due to the presence of both tert-butoxy and dimethyl groups on the pyrazole ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biologische Aktivität
5-(tert-butoxy)-1,3-dimethyl-1H-pyrazol-4-amine is a member of the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The unique structure of this compound, featuring a tert-butoxy group and two methyl groups, contributes to its distinct biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₉H₁₃N₃O
- Molecular Weight : Approximately 179.22 g/mol
The presence of the tert-butoxy group enhances the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole moiety may facilitate binding to these targets, modulating their activity through competitive inhibition or allosteric modulation. This interaction can lead to downstream effects in various biological pathways.
Anticancer Activity
Research has indicated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have shown that pyrazole derivatives can inhibit the growth of several cancer cell lines, including lung cancer and breast cancer cells (MDA-MB-231) .
- Mechanistic Insights : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
Anti-inflammatory Effects
Pyrazole derivatives have also been reported to exhibit anti-inflammatory properties:
- COX Inhibition : Compounds similar to this compound have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory responses .
Case Studies
Several studies have explored the biological activity of related pyrazole compounds:
- Study on Anticancer Activity :
- Anti-inflammatory Activity Assessment :
Data Tables
Eigenschaften
Molekularformel |
C9H17N3O |
|---|---|
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
1,3-dimethyl-5-[(2-methylpropan-2-yl)oxy]pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3O/c1-6-7(10)8(12(5)11-6)13-9(2,3)4/h10H2,1-5H3 |
InChI-Schlüssel |
NVDWCSZFKWJSIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1N)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















